molecular formula C12H12O4 B2725261 4-Ethoxy-6-methoxycoumarin CAS No. 720676-54-0

4-Ethoxy-6-methoxycoumarin

Cat. No.: B2725261
CAS No.: 720676-54-0
M. Wt: 220.224
InChI Key: FYBUBXWSAKPMFF-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxycoumarin is a synthetic derivative of coumarin, a fragrant organic compound belonging to the benzopyrone chemical class. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries. The structural uniqueness of this compound, characterized by the presence of ethoxy and methoxy groups, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-methoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for coumarin synthesis. The reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials are 4-ethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to promote the formation of the coumarin ring, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups onto the coumarin ring.

Scientific Research Applications

4-Ethoxy-6-methoxycoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Research explores its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with various biological targets.

    Industry: In the cosmetic industry, it is used as a fragrance ingredient and a UV absorber in sunscreen formulations.

Comparison with Similar Compounds

    7-Methoxycoumarin: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.

    6-Methylcoumarin: Contains a methyl group instead of an ethoxy group, affecting its reactivity and applications.

    Dicoumarol: A naturally occurring anticoagulant with a different substitution pattern on the coumarin ring.

Uniqueness: 4-Ethoxy-6-methoxycoumarin is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its fluorescence and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-11-7-12(13)16-10-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBUBXWSAKPMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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